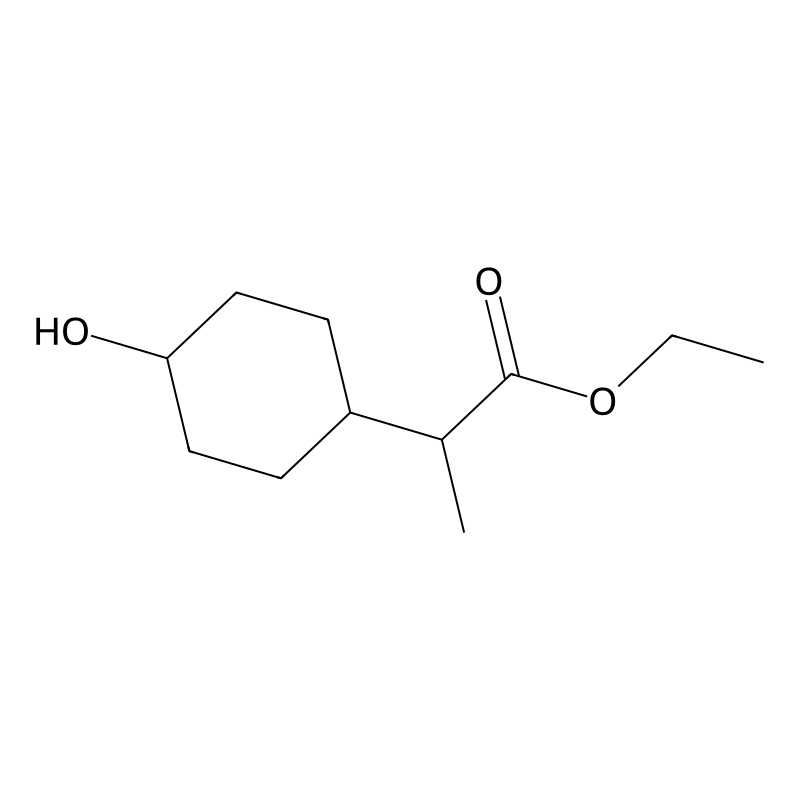

Ethyl 2-(4-hydroxycyclohexyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(4-hydroxycyclohexyl)propanoate is an organic compound characterized by its ester functional group and a cyclohexyl ring with a hydroxyl substituent. Its molecular formula is , and it has a molecular weight of approximately 200.28 g/mol. The compound is notable for its unique structure, which combines an ester with a hydroxyl group on a cyclohexyl ring, contributing to its distinct chemical properties.

Ethyl 2-(4-hydroxycyclohexyl)propanoate can undergo several chemical transformations:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to yield the corresponding alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the ester moiety in the presence of a base .

Major Products Formed- From Oxidation: Formation of 2-(4-oxocyclohexyl)propanoic acid.

- From Reduction: Formation of ethyl 2-(4-hydroxycyclohexyl)propanol.

- From Substitution: Various substituted esters depending on the nucleophile used.

The biological activity of ethyl 2-(4-hydroxycyclohexyl)propanoate has been explored in various contexts, particularly its potential interactions with biological systems. While specific biochemical pathways affected by this compound are not fully elucidated, it has been studied for its potential therapeutic properties due to its structural similarity to bioactive compounds. Its mechanism of action may involve interaction with enzymes or receptors, influenced by the rigid structure provided by the cyclohexyl ring.

Ethyl 2-(4-hydroxycyclohexyl)propanoate can be synthesized through several methods:

- Esterification: A common method involves the reaction of 4-hydroxycyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically requires reflux conditions to drive the equilibrium toward ester formation.

- Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Ethyl 2-(4-hydroxycyclohexyl)propanoate has diverse applications across various fields:

- Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential effects on biological systems and interactions with enzymes due to its structural characteristics.

- Medicine: Explored for potential therapeutic uses and as a precursor in drug development.

- Industry: Utilized in polymer chemistry and material science for developing new materials and specialty chemicals .

Research into the interaction studies of ethyl 2-(4-hydroxycyclohexyl)propanoate is ongoing, focusing on its potential to influence biochemical pathways and enzyme activities. The compound's unique structure may allow it to interact selectively with specific targets, making it a candidate for further investigation in pharmacological applications.

Ethyl 2-(4-hydroxycyclohexyl)propanoate can be compared with several similar compounds, highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3-(4-hydroxycyclohexyl)propanoate | Hydroxyl group on a different carbon | Different reactivity due to position of hydroxyl group |

| Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | Contains a phenoxy group instead of cyclohexane | Distinct biological activity due to phenolic structure |

| Ethyl 2-cyclohexylpropanoate | Lacks hydroxyl functionality | Different reactivity and applications due to absence of -OH |

| Methyl (R)-2-(4-oxocyclohexyl)propanoate | Methyl ester instead of ethyl | Variations in physical properties and reactivity |

Ethyl 2-(4-hydroxycyclohexyl)propanoate stands out due to its combination of an ester group and a hydroxyl-substituted cyclohexane ring, making it valuable for various research and industrial applications .